

# Vorasidenib: A Comprehensive Technical Guide on its Chemical Structure and Properties

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## Compound of Interest

Compound Name: Vorasidenib

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## Abstract

**Vorasidenib** (formerly AG-881) is a first-in-class, orally bioavailable, brain-penetrant dual inhibitor of mutant isocitrate dehydrogenase 1 (IDH1) and isocitrate dehydrogenase 2 (IDH2) enzymes.[1][2][3] Mutations in IDH1 and IDH2 are key oncogenic drivers in several cancers, most notably in low-grade gliomas.[2][4][5] **Vorasidenib** functions by blocking the abnormal production of the oncometabolite D-2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and inhibiting tumor growth.[2][4][6] This guide provides a detailed overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental data related to **Vorasidenib**.

## Chemical Structure and Identifiers

**Vorasidenib** is a triazine-based small molecule. Its chemical structure is characterized by a central 1,3,5-triazine ring substituted with a chloropyridinyl group and two chiral (R)-1,1,1-trifluoropropan-2-ylamino side chains.[2][7] The specific stereochemistry of these side chains is crucial for its potent inhibitory activity.

## Table 1: Chemical Identifiers for Vorasidenib

Identifier	Value
IUPAC Name	6-(6-Chloropyridin-2-yl)-2-N,4-N-bis[(2R)-1,1,1-trifluoropropan-2-yl]-1,3,5-triazine-2,4-diamine[2][7]
CAS Number	1644545-52-7[2][7]
Molecular Formula	C <sub>14</sub> H <sub>13</sub> ClF <sub>6</sub> N <sub>6</sub> [2][7]
Molecular Weight	414.74 g/mol [2][7]
SMILES	C--INVALID-LINK-- NC1=NC(=NC(=N1)C2=NC(=CC=C2)Cl)N-- INVALID-LINK--C(F)(F)F[2][7]
InChI	InChI=1S/C14H13ClF6N6/c1-6(13(16,17)18)22-11-25-10(8-4-3-5-9(15)24-8)26-12(27-11)23-7(2)14(19,20)21/h3-7H,1-2H3,(H2,22,23,25,26,27)/t6-,7-/m1/s1[2][7]
InChIKey	QCZAWDGAJMPA-RNFRBKRXSA-N[2][7]
Synonyms	AG-881, Voranigo[2][7]

## Physicochemical and Pharmacokinetic Properties

**Vorasidenib** was specifically developed to improve upon earlier generation IDH inhibitors by enhancing blood-brain barrier penetration, a critical feature for treating brain tumors like glioma. [1][2]

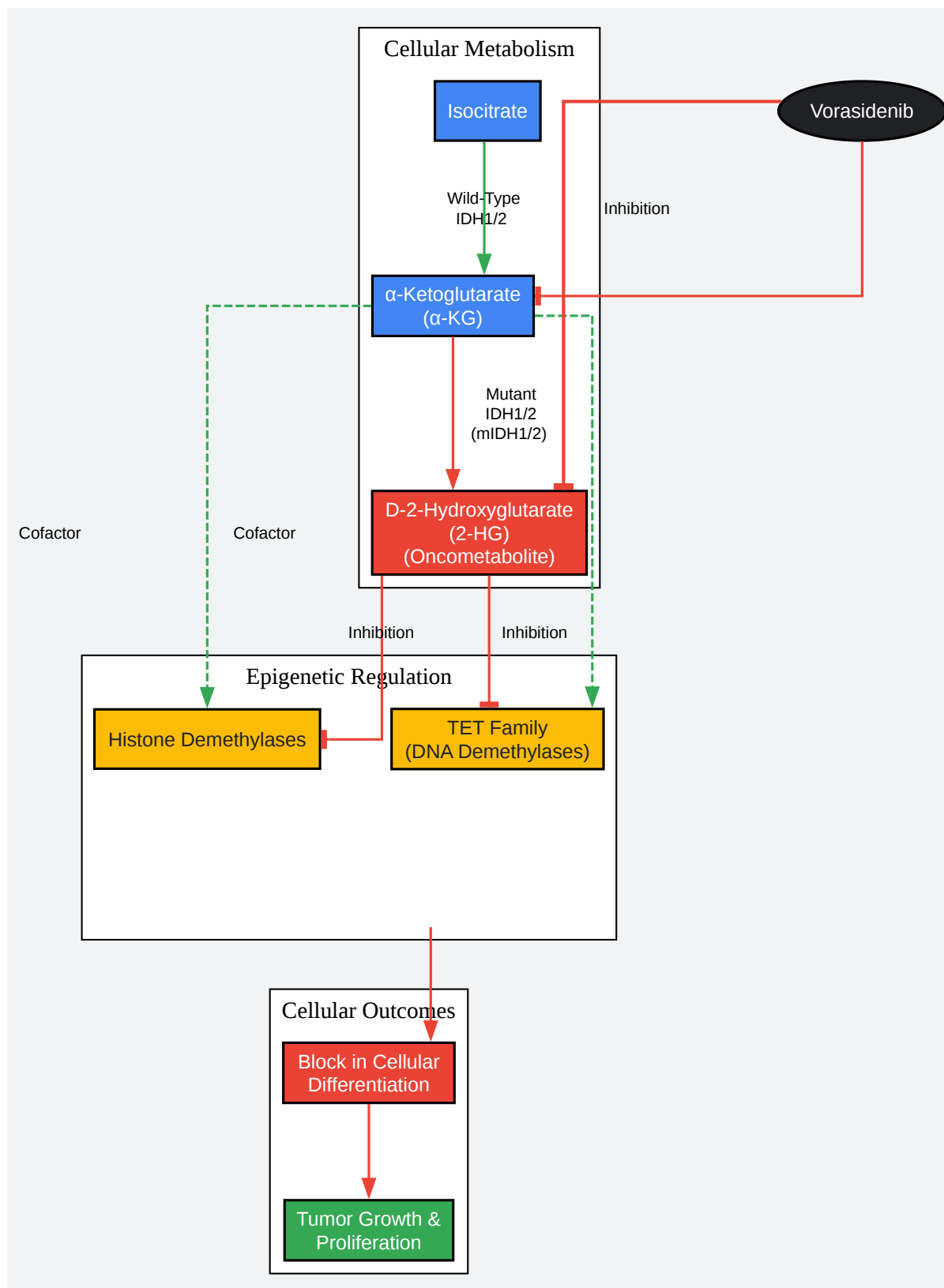
### Table 2: Physicochemical and Pharmacokinetic Data for Vorasidenib

Property	Value	Source
Solubility	DMSO: $\geq 125$ mg/mL (301.39 mM)[3]Water: $< 0.1$ mg/mL (insoluble)[3]	[3]
XLogP	4.99	[8]
Topological Polar Surface Area	75.62 Å <sup>2</sup>	[8]
Hydrogen Bond Donors	2	[8]
Hydrogen Bond Acceptors	6	[8]
Protein Binding	97% (in human plasma)	[1]
Volume of Distribution (Vd)	3,930 L (mean, at steady-state)	[1]
Brain Penetrance	Brain tumor-to-plasma concentration ratio: 1.6[1]Brain-to-plasma AUC ratio (mouse model): 1.33[9]	[1][9]
Metabolism	Primarily by CYP1A2, with minor contributions from other CYPs and non-CYP pathways. [1]	[1]

## Mechanism of Action and Signaling Pathway

Isocitrate dehydrogenase (IDH) enzymes are crucial components of the Krebs cycle, catalyzing the conversion of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG).[5] In certain cancers, mutations in IDH1 (cytoplasmic) and IDH2 (mitochondrial) impart a neomorphic activity, causing the reduction of  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[4][5] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent dioxygenases, including histone and DNA demethylases, leading to widespread epigenetic dysregulation, a block in cellular differentiation, and ultimately, oncogenesis.[5][6]

**Vorasidenib** is a potent, allosteric inhibitor that binds to a pocket at the interface of the IDH1 or IDH2 homodimer.[5][8] This binding locks the enzyme in an open, inactive conformation, preventing the production of 2-HG.[5] The subsequent reduction in 2-HG levels is believed to reverse the epigenetic blockade, allowing for normal cellular differentiation and leading to an inhibition of tumor cell proliferation.[2][10]



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**Vorasidenib** inhibits mutant IDH1/2, blocking 2-HG production and oncogenesis.

## Preclinical and Clinical Efficacy

**Vorasidenib** has demonstrated potent, nanomolar inhibition of various IDH1 and IDH2 mutant enzymes in biochemical assays and has shown strong antiproliferative activity in cancer cell lines harboring these mutations.[\[3\]](#)[\[10\]](#)

**Table 3: In Vitro Inhibitory Activity of Vorasidenib (IC<sub>50</sub>)**

Enzyme Target	IC <sub>50</sub> Value (nM)
IDH1 R132C	0.04 - 22
IDH1 R132G	0.04 - 22
IDH1 R132H	0.04 - 22
IDH1 R132S	0.04 - 22
IDH2 R140Q	7 - 14
IDH2 R172K	130

Source:[\[3\]](#)[\[10\]](#)

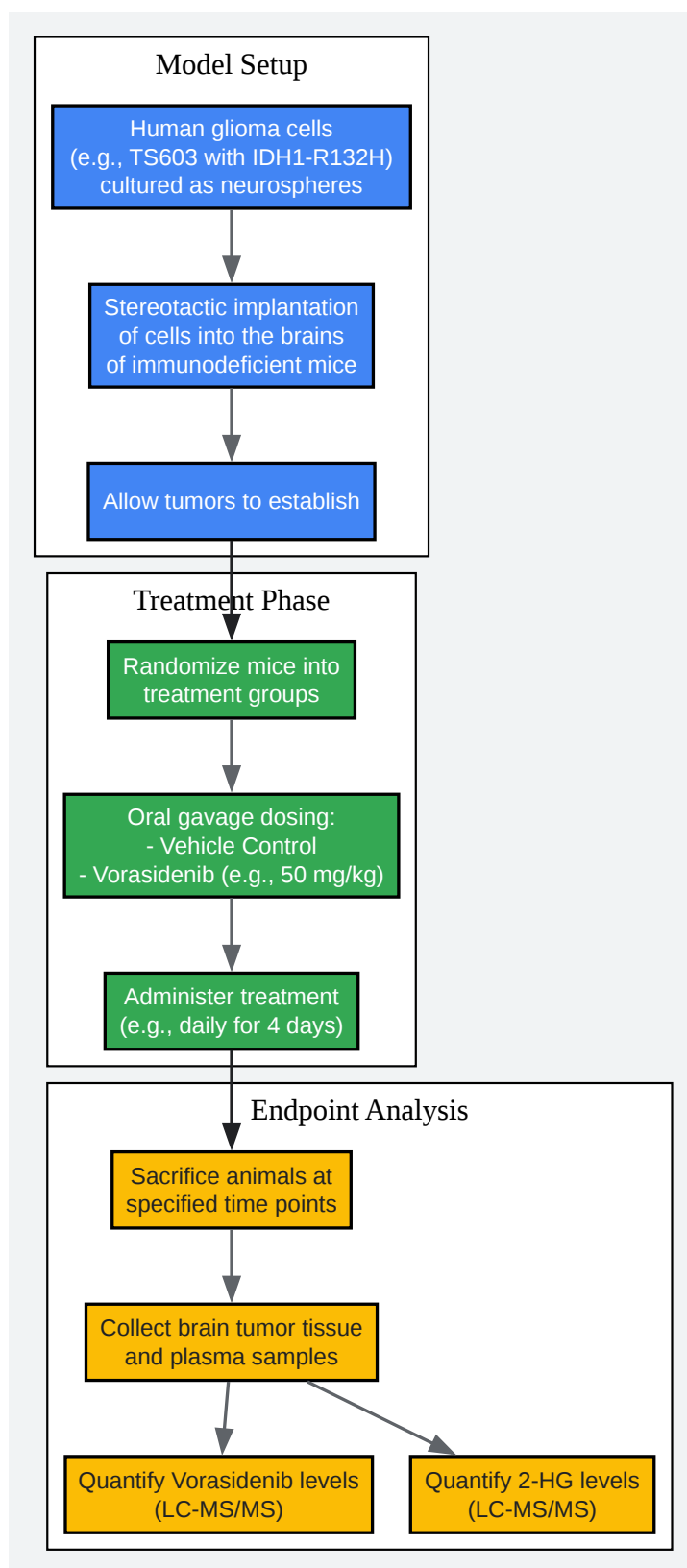
In preclinical orthotopic mouse models of glioma, oral administration of **Vorasidenib** resulted in greater than 97% inhibition of 2-HG production in brain tumor tissue, confirming its ability to cross the blood-brain barrier and engage its target in vivo.[\[9\]](#)[\[10\]](#)

The pivotal clinical evidence for **Vorasidenib** comes from the INDIGO (NCT04164901) trial, a Phase 3 study in patients with residual or recurrent grade 2 glioma with an IDH1 or IDH2 mutation who had undergone surgery as their only prior treatment.[\[6\]](#)[\[11\]](#)

## Experimental Protocols & Methodologies

### Preclinical Evaluation: Orthotopic Glioma Mouse Model

A common methodology to assess the in vivo efficacy and brain penetrance of drugs for glioma involves an orthotopic xenograft model.



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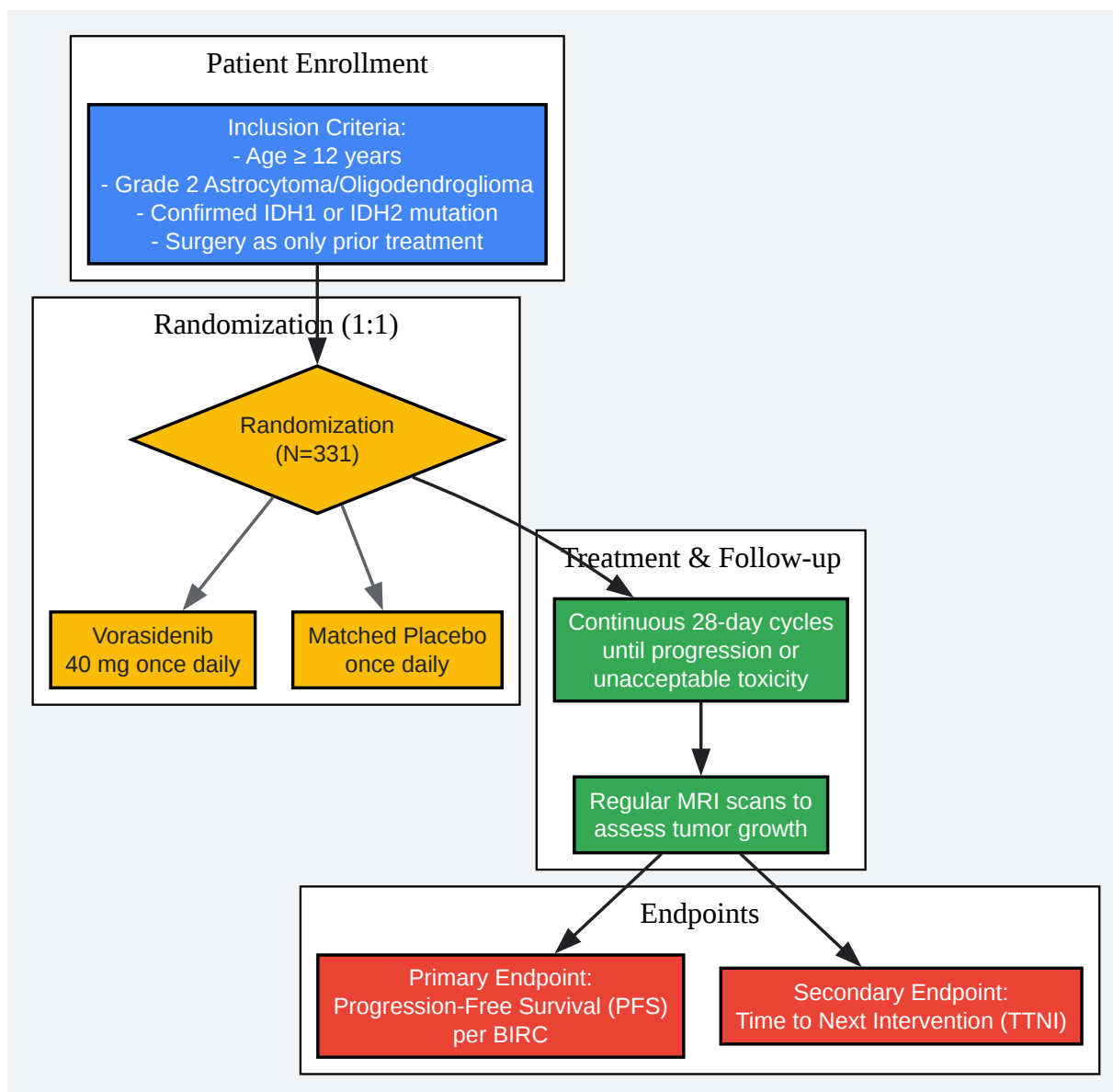
Workflow for assessing **Vorasidenib** efficacy in an orthotopic mouse model.

- Objective: To determine the brain penetrance of **Vorasidenib** and its pharmacodynamic effect on 2-HG levels in an in vivo glioma model.[9][10]
- Cell Lines: Human glioblastoma cells (e.g., U-87 MG) or patient-derived neurosphere cells (e.g., TS603) engineered to express mutant IDH1 or IDH2 are used.[3][9]
- Implantation: Cells are stereotactically injected into the brains of immunodeficient mice.
- Treatment: Once tumors are established, mice are randomized to receive either vehicle control or **Vorasidenib** orally.[9]
- Analysis: After a defined treatment period, brain, tumor, and plasma are collected. Drug and 2-HG concentrations are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to determine the brain-to-plasma ratio and the percent inhibition of the oncometabolite.[9]

## Clinical Trial Protocol: INDIGO (NCT04164901)

The INDIGO trial was a landmark study that established the efficacy of **Vorasidenib**.





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Simplified workflow of the Phase 3 INDIGO clinical trial.

- Study Design: A randomized, multicenter, double-blind, placebo-controlled trial.[6][11]
- Patient Population: 331 patients aged 12 or older with grade 2 astrocytoma or oligodendroglioma harboring a susceptible IDH1 or IDH2 mutation, who had undergone

surgery as their only treatment.[2][11]

- Intervention: Patients were randomized 1:1 to receive either **Vorasidenib** (40 mg orally once daily) or a matched placebo.[11] Treatment was administered in continuous 28-day cycles. [11]
- Primary Endpoint: The primary efficacy outcome was progression-free survival (PFS) as determined by a blinded independent review committee (BIRC) based on Response Assessment for Neuro-Oncology for Low-Grade Gliomas (RANO-LGG) criteria.[11]
- Key Secondary Endpoint: Time to next intervention (TTNI).[11]
- Results: The trial demonstrated a statistically significant and clinically meaningful improvement in PFS for patients treated with **Vorasidenib** compared to placebo.

## Conclusion

**Vorasidenib** represents a significant therapeutic advance, providing the first targeted therapy for patients with IDH-mutant low-grade glioma.[6] Its chemical structure is optimized for dual-isoform inhibition and brain penetrance. By potently inhibiting mutant IDH1 and IDH2, **Vorasidenib** effectively suppresses the production of the oncometabolite 2-HG, leading to a profound delay in tumor progression. The robust preclinical data and the definitive results of the Phase 3 INDIGO trial underscore the validity of this therapeutic strategy and establish **Vorasidenib** as a new standard of care for this patient population.

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